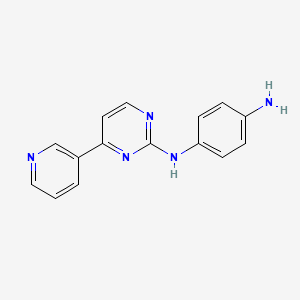
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” is an organic intermediate . It is used in the synthesis of tyrosine kinase inhibitors, specifically nilotinib and imatinib .
Synthesis Analysis
The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis, and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” include a Curtius rearrangement . This rearrangement is used in the divergent synthesis of nilotinib and imatinib .科学的研究の応用
- N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine is a key intermediate in the synthesis of tyrosine kinase inhibitors such as nilotinib and imatinib . These drugs are used in the treatment of chronic myelogenous leukemia (CML) and other cancers. They work by inhibiting specific enzymes (tyrosine kinases) involved in cancer cell growth and proliferation .
- As mentioned earlier, nilotinib (which contains the core structure of our compound) is specifically used to treat CML. It targets the Bcr-Abl tyrosine kinase, which is implicated in the disease progression. Research continues to explore its efficacy and potential combination therapies .
- Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth. Some studies have investigated whether our compound can inhibit angiogenesis, potentially limiting tumor expansion. Further research is needed to fully understand its effects on blood vessel formation .
- Researchers have explored the interaction of our compound with DNA. Its ability to cleave DNA strands could have implications for cancer treatment or other therapeutic applications. Investigating its mechanism of action and specificity is an ongoing area of study .
- Medicinal chemists use the structure of N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine as a scaffold for designing novel tyrosine kinase inhibitors. By modifying specific functional groups, they aim to enhance drug potency, selectivity, and safety profiles. Computational modeling and structure-activity relationship studies guide these efforts .
- Understanding how our compound is metabolized in the body is crucial for drug development. Researchers investigate its stability, bioavailability, and potential interactions with other drugs. Pharmacokinetic studies provide insights into dosing regimens and potential side effects .
Cancer Therapy and Tyrosine Kinase Inhibition
Chronic Myelogenous Leukemia (CML)
Angiogenesis Inhibition
DNA Cleavage Studies
Drug Design and Optimization
Pharmacokinetics and Metabolism
作用機序
Target of Action
It’s mentioned that this compound is used in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a significant role in cell division and growth.
Mode of Action
Given its role in the synthesis of tyrosine kinase inhibitors , it can be inferred that it may interact with tyrosine kinases, potentially inhibiting their activity and thus affecting the signal transduction cascades they are involved in.
Biochemical Pathways
As a potential tyrosine kinase inhibitor , it could impact various signaling pathways that are regulated by these enzymes, such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK-STAT pathway. These pathways are crucial for cellular processes like cell growth, differentiation, and survival.
Result of Action
As a potential tyrosine kinase inhibitor , it could potentially inhibit the activity of tyrosine kinases, thereby affecting the signal transduction cascades they regulate. This could result in altered cell growth, differentiation, and survival.
特性
IUPAC Name |
4-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-12-3-5-13(6-4-12)19-15-18-9-7-14(20-15)11-2-1-8-17-10-11/h1-10H,16H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBQBVVEKOXUHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

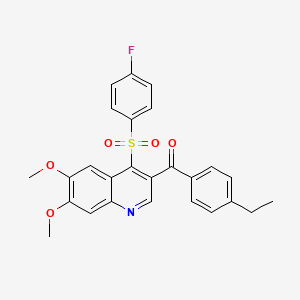
![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)
![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)
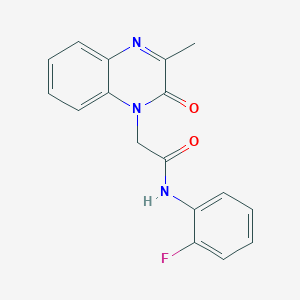
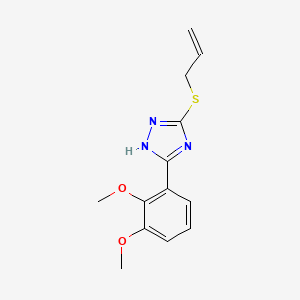
![3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2412784.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2412786.png)
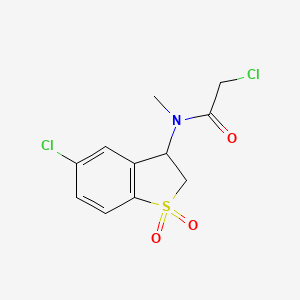
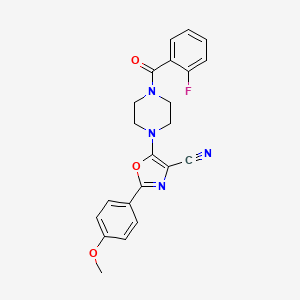
![3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2412790.png)
![3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412792.png)

